molecular formula C16H19Cl2N5OS B2408864 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 877452-71-6

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B2408864
CAS No.: 877452-71-6
M. Wt: 400.32
InChI Key: KUAIETGATIQOIT-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a dichlorophenyl group

Scientific Research Applications

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some triazole derivatives have been found to have anticancer activity, potentially through inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some triazole derivatives can be toxic, so appropriate safety precautions should be taken when handling this compound .

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could potentially be explored for various applications in medicinal chemistry . Further studies would be needed to fully understand its properties and potential uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions. The cyclohexyl group is then introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the dichlorophenyl group distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5OS/c17-11-7-4-8-12(14(11)18)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAIETGATIQOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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